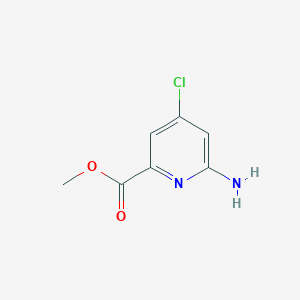
ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, also known as EMDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the suppression of cell proliferation, making ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate a potential cancer treatment.
Effets Biochimiques Et Physiologiques
Ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been shown to have low toxicity levels in various in vitro and in vivo studies. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate in lab experiments is its low toxicity levels, which make it a safer alternative to other chemicals. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. One area of interest is its potential use as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. In addition, research on the use of ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate in agriculture and materials science may also yield promising results.
Méthodes De Synthèse
Ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can be synthesized by the reaction of ethyl cyanoacetate with 2-mercapto-4,6-dimethylpyrimidine in the presence of a base such as sodium hydroxide. The reaction yields ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate as a white crystalline solid with a melting point of 166-168°C.
Applications De Recherche Scientifique
Ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has potential applications in the field of pharmaceuticals as a drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential use as an antifungal agent. In addition, ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has been investigated for its use in the agricultural industry as a pesticide and herbicide due to its ability to inhibit plant growth.
Propriétés
Numéro CAS |
159582-41-9 |
|---|---|
Nom du produit |
ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Formule moléculaire |
C8H12N2O2S |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
ethyl 6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-7(11)6-4-9-8(13)10-5(6)2/h3-4H2,1-2H3,(H2,9,10,13) |
Clé InChI |
ZOKVPLPKPIHCSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=S)NC1)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=S)NC1)C |
Synonymes |
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-2-thioxo-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2,7,8,8a-tetrahydropyrrolo[1,2-d][1,2,4]triazine-1,6-dione](/img/structure/B65956.png)
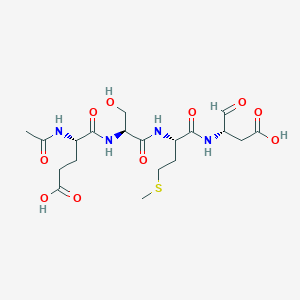
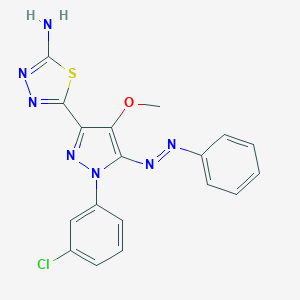
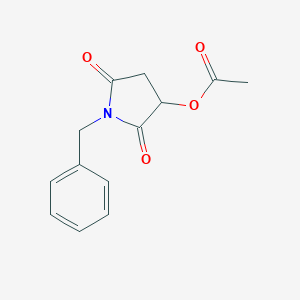
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)
![1H-Pyrrolo[2,3-B]pyridine, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B65965.png)
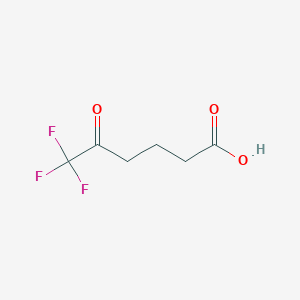
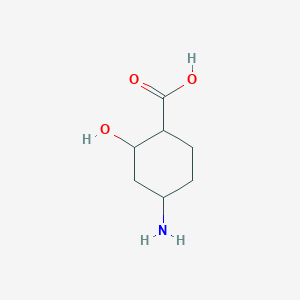
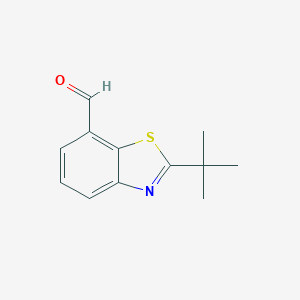

![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65972.png)
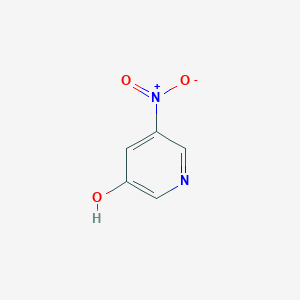
![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)
